1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide
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Overview
Description
1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a tert-butyl group, a cyclopropyl group, and a pyrrole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide include other pyrrole derivatives and compounds containing tert-butyl and cyclopropyl groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-17(2,3)19-8-7-13(9-19)16(21)18-15-11-20(24(4,22)23)10-14(15)12-5-6-12/h7-9,12,14-15H,5-6,10-11H2,1-4H3,(H,18,21)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVGSDAQZBXUBI-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C(=O)NC2CN(CC2C3CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C=CC(=C1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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